Methyl 6-fluoro-2-(trifluoromethyl)nicotinate
Description
Properties
IUPAC Name |
methyl 6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAOZUPEYJTEOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Methyl 6-fluoro-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Methyl 6-fluoro-2-methylnicotinate (CAS 614-18-6)
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate (Apollo Scientific)
Methyl 6-chloro-2-(4-fluorophenyl)nicotinate (CAS 745833-06-1)
- Structure : Chlorine replaces fluorine at the 6-position, with a 4-fluorophenyl group at the 2-position.
- Impact : The larger Cl atom increases steric hindrance, while the fluorophenyl group enhances π-π stacking interactions in drug-receptor binding .
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve membrane permeability compared to chlorine, as seen in Methyl 6-chloro-2-(4-fluorophenyl)nicotinate .
- CF₃ vs. Methyl : CF₃ increases resistance to oxidative metabolism, extending the half-life of drug candidates .
- Amino vs. Ester Groups: Methyl 2-amino-6-(trifluoromethyl)nicotinate’s amino group enables conjugation reactions for probe development .
Biological Activity
Methyl 6-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H6F3NO2
- Molecular Weight : Approximately 221.14 g/mol
The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated groups increase the compound's ability to modulate enzyme activity, particularly in pathways associated with inflammation and cancer.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to reduced inflammation and tumor growth.
- Receptor Modulation : It may interact with various receptors, altering their signaling pathways and contributing to its anti-inflammatory and anticancer effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SW480 (Colon) | 15 | Moderate Cytotoxicity |
| SW620 (Metastatic Colon) | 12 | Moderate Cytotoxicity |
| PC3 (Prostate) | 18 | Moderate Cytotoxicity |
The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells, indicating its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines.
Case Studies
- Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal reported that this compound significantly inhibited the proliferation of SW480 cells in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Case Study on Anti-inflammatory Effects : Another study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 6-chloro-2-(trifluoromethyl)nicotinate | Chlorine instead of fluorine | Lower anticancer activity |
| Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | Different positioning of fluorine | Similar anti-inflammatory effects |
| Methyl nicotinate | No trifluoromethyl group | Known for vasodilatory properties |
These comparisons highlight the enhanced biological activity associated with the trifluoromethyl group in this compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare methyl nicotinate derivatives with fluorine and trifluoromethyl substituents?
- Methodological Answer : Synthesis typically involves esterification of the corresponding nicotinic acid precursor or nucleophilic substitution on pre-functionalized pyridine rings. For example, methyl esters of trifluoromethyl-substituted nicotinic acids are synthesized via coupling reactions or catalytic fluorination. Evidence from similar compounds (e.g., Methyl 4-(trifluoromethyl)nicotinate) suggests the use of Suzuki-Miyaura coupling or directed ortho-metalation for regioselective functionalization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of methyl 6-fluoro-2-(trifluoromethyl)nicotinate?
- Methodological Answer :
- 1H NMR : Aromatic proton signals (δ 7.5–8.5 ppm) and splitting patterns identify substituent positions. For example, in related compounds, the trifluoromethyl group deshields adjacent protons, while fluorine substituents split signals due to coupling with nuclei .
- 19F NMR : Distinct signals for fluorine atoms in different electronic environments (e.g., -CF at δ -60 to -70 ppm, aromatic F at δ -110 to -120 ppm).
- IR : Strong carbonyl stretches (C=O, ~1700 cm) and C-F vibrations (1100–1250 cm) confirm ester and fluorinated groups .
Q. What safety protocols are critical when handling fluorinated nicotinate derivatives?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. While direct data for this compound is limited, analogous fluorinated pyridines (e.g., 6-(trifluoromethoxy)nicotinic acid) require precautions against respiratory irritation and proper disposal of fluorinated waste .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the pyridine ring?
- Methodological Answer : The -CF group is strongly electron-withdrawing, polarizing the ring and directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) show reduced electron density at the 4-position, favoring nucleophilic attacks or cross-coupling reactions. Experimental evidence from HIV-1 RT inhibitors (e.g., compound 45 in ) demonstrates enhanced metabolic stability due to -CF's inductive effects.
Q. What challenges arise in achieving regioselective fluorination during synthesis?
- Methodological Answer : Competing fluorination at multiple sites requires precise control of reaction conditions. Directed ortho-metalation (e.g., using LDA or TMP bases) or transition-metal catalysis (e.g., Pd-mediated C-H activation) can enhance selectivity. For example, in 6-(trifluoromethyl)nicotinic acid derivatives, fluorine introduction at the 2-position is achieved via halogen-exchange reactions under high-temperature conditions .
Q. How can structural modifications of this compound enhance its bioactivity?
- Methodological Answer : Rational drug design involves:
- Substituent Tuning : Introducing electron-donating groups (e.g., -NH) at the 4-position to balance electron-withdrawing effects of -CF and -F.
- Prodrug Strategies : Ester hydrolysis to release the active nicotinic acid moiety, as seen in antiviral agents .
- Table 1 : Key physicochemical properties of related derivatives (adapted from ):
| Compound | Yield (%) | Melting Point (°C) | (δ, ppm) | Bioactivity (IC) |
|---|---|---|---|---|
| 45 | 65 | 153–155 | 2.35 (s, 3H, CH) | HIV-1 RT: 0.8 µM |
| 47 | 95 | 142–143 | 6.85 (d, 1H, J = 8.4 Hz) | HIV-1 RT: 1.2 µM |
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated nicotinates?
- Methodological Answer : Cross-validate using multiple techniques (e.g., DSC for melting points, HSQC NMR for connectivity). For example, compound 45 in shows a melting point of 153–155°C, but variations may arise from solvent purity or polymorphic forms. Standardized recrystallization protocols (e.g., using 2-propanol) minimize such issues.
Experimental Design Considerations
Q. What analytical workflows are recommended for purity assessment of this compound?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns and ESI-MS detection.
- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., compound 45: Calc. %C 51.91, Found %C 51.96 ).
- X-ray Crystallography : Resolve structural ambiguities for novel derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
